(5-chloro-1H-indol-2-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
5-Chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the indole product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Indole-2-carboxylate derivatives: Investigated for their anticancer properties.
Uniqueness
5-Chloro-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-indole is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the furan-2-carbonyl and piperazine-1-carbonyl groups enhances its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C18H16ClN3O3 |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
[4-(5-chloro-1H-indole-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C18H16ClN3O3/c19-13-3-4-14-12(10-13)11-15(20-14)17(23)21-5-7-22(8-6-21)18(24)16-2-1-9-25-16/h1-4,9-11,20H,5-8H2 |
InChI Key |
PORIVJUJMJLOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
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